

Spectroscopic Cross-Validation of 2-(4-bromo-phenyl)-benzooxazole: A Comparative Guide

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Compound of Interest

Compound Name: **2-(4-Bromo-phenyl)-benzooxazole**

Cat. No.: **B1281643**

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This guide provides a comprehensive cross-validation of the spectroscopic data for **2-(4-bromo-phenyl)-benzooxazole**, a heterocyclic compound of interest in pharmaceutical and materials science research.^[1] Its spectroscopic profile is objectively compared with two structural analogs: 2-phenyl-benzooxazole and 2-(4-chloro-phenyl)-benzooxazole. This comparison, supported by experimental data and detailed methodologies, serves as a valuable resource for researchers, scientists, and drug development professionals in verifying the identity and purity of these compounds.

Data Presentation: Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data obtained for **2-(4-bromo-phenyl)-benzooxazole** and its analogs.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.^[2] The chemical shifts (δ) in ^1H and ^{13}C NMR spectra are indicative of the electronic environment of the nuclei.

Compound	^1H NMR Chemical Shifts (δ , ppm)	^{13}C NMR Chemical Shifts (δ , ppm)
2-(4-bromo-phenyl)-benzooxazole	Aromatic protons typically resonate between 7.0 and 8.5 ppm. The exact shifts and coupling constants are dependent on the substitution pattern.	Aromatic carbons appear between 110-160 ppm. The carbon attached to bromine will have a characteristic chemical shift.
2-phenyl-benzooxazole	Aromatic protons are observed in the range of 7.0 - 8.5 ppm.	Aromatic carbons are found in the 110-160 ppm region.
2-(4-chloro-phenyl)-benzooxazole	Aromatic protons resonate in the 7.0 - 8.5 ppm range.	Aromatic carbons appear between 110-160 ppm. The carbon attached to chlorine will show a distinct chemical shift.

Note: Specific peak assignments and coupling constants can vary slightly based on the solvent and instrument frequency used.

Table 2: FT-IR Spectroscopic Data

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Compound	Key FT-IR Absorption Bands (cm^{-1})
2-(4-bromo-phenyl)-benzooxazole	~1630 (C=N stretch), ~1580 (C=C aromatic stretch), ~1240 (C-O-C stretch), ~1010 (C-Br stretch)
2-phenyl-benzooxazole	~1630 (C=N stretch), ~1580 (C=C aromatic stretch), ~1245 (C-O-C stretch)[3]
2-(4-chloro-phenyl)-benzooxazole	~1630 (C=N stretch), ~1580 (C=C aromatic stretch), ~1240 (C-O-C stretch), ~1090 (C-Cl stretch)

Table 3: UV-Vis Spectroscopic Data

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)
2-(4-bromo-phenyl)-benzoxazole	Data not readily available in searched literature.	Data not readily available in searched literature.
2-phenyl-benzoxazole	~305	Data not readily available in searched literature.
2-(4-chloro-phenyl)-benzoxazole	Data not readily available in searched literature.	Data not readily available in searched literature.

Note: The λ_{max} and molar absorptivity are solvent-dependent.

Table 4: Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Compound	Molecular Ion (M^+) m/z	Key Fragmentation Peaks (m/z)
2-(4-bromo-phenyl)-benzoxazole	273/275 (due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes) ^[4]	Fragmentation would likely involve loss of Br, CO, and cleavage of the benzoxazole ring.
2-phenyl-benzoxazole	195 ^{[3][5]}	167 ($[\text{M}-\text{CO}]^+$), 92, 65
2-(4-chloro-phenyl)-benzoxazole	229/231 (due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)	Fragmentation would be similar to the bromo-analog, with loss of Cl, CO, and ring cleavage.

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.[\[2\]](#) Tetramethylsilane (TMS) is typically added as an internal standard.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H). For ^1H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0 ppm.

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[\[6\]](#) Press the mixture into a thin, transparent pellet using a hydraulic press.[\[6\]](#)
- Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration.
- Data Acquisition: Record a baseline spectrum of the solvent in a quartz cuvette. Fill the cuvette with the sample solution and record the absorption spectrum over a specific

wavelength range (e.g., 200-400 nm).

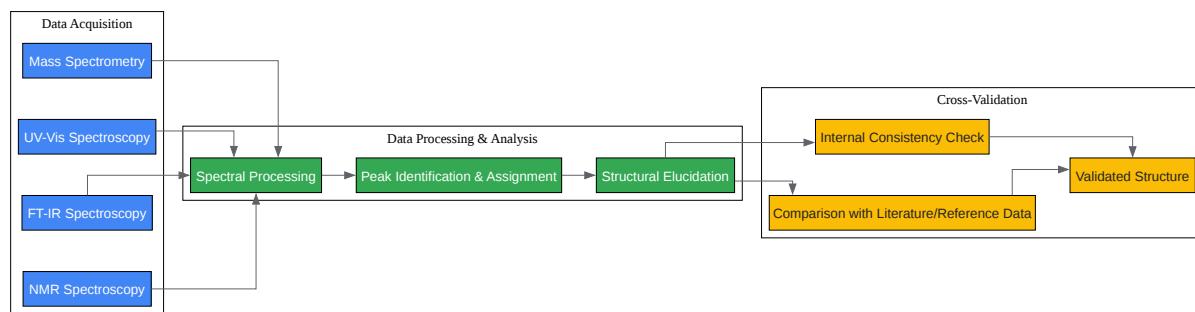
- Data Processing: The absorbance values are plotted against the wavelength to obtain the UV-Vis spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.
- Data Acquisition: Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS). The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
- Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z .[\[1\]](#)

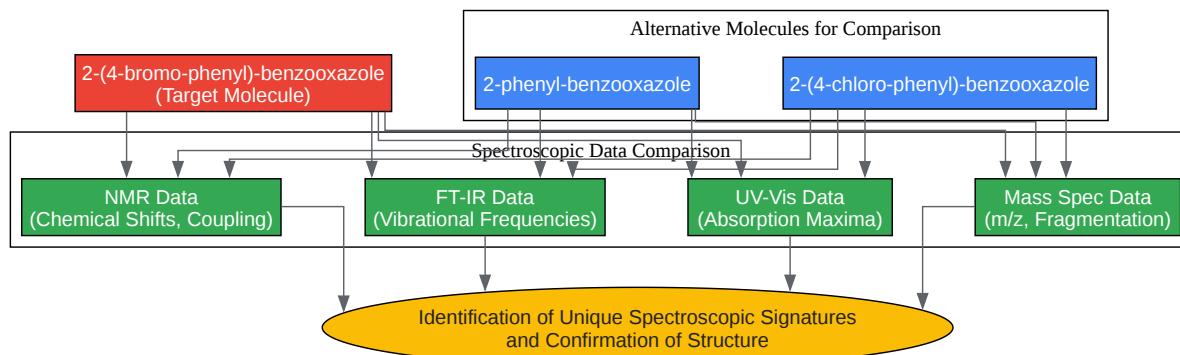
Visualization of Workflows

The following diagrams illustrate the logical workflows for data cross-validation and comparative analysis.



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Caption: Workflow for Spectroscopic Data Cross-Validation.



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Caption: Comparative Spectroscopic Analysis Workflow.

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